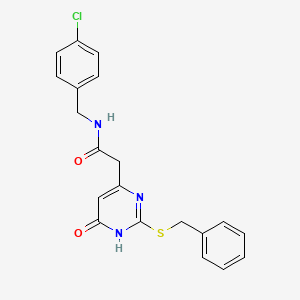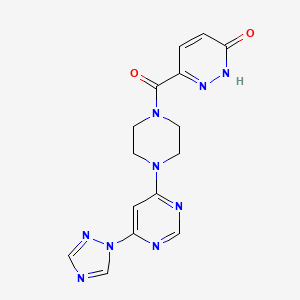![molecular formula C22H20N4O3S B2533324 2-(Benciltio)-7-metil-4-oxo-5-(piridin-4-il)-3,4,5,8-tetrahidropirid[2,3-d]pirimidin-6-carboxilato de metilo CAS No. 537047-10-2](/img/structure/B2533324.png)
2-(Benciltio)-7-metil-4-oxo-5-(piridin-4-il)-3,4,5,8-tetrahidropirid[2,3-d]pirimidin-6-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Neuroprotectora y Antineuroinflamatoria
El híbrido triazol-pirimidina que contiene este compuesto ha sido investigado por sus propiedades neuroprotectoras. La neuroprotección tiene como objetivo prevenir o retrasar la muerte neuronal, lo que la hace relevante para las enfermedades neurodegenerativas, el accidente cerebrovascular isquémico y la lesión cerebral traumática . En particular, los compuestos sintetizados ZA3-ZA5, ZB2-ZB6 y el intermedio S5 demostraron efectos antineuroinflamatorios significativos al inhibir la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células microgliales humanas. Además, seis compuestos (ZA2 a ZA6 y el intermedio S5) exhibieron actividad neuroprotectora al reducir el estrés del retículo endoplásmico (RE) y la apoptosis en células neuronales humanas. Los estudios de acoplamiento molecular revelaron interacciones favorables con residuos activos de las proteínas ATF4 y NF-kB .
Actividad Anticancerígena
Los derivados de pirimidina se han explorado por su potencial anticancerígeno. Notablemente, las características estructurales de este compuesto pueden contribuir a su efectividad. Por ejemplo:
- Los derivados de tiazolopirimidina inhibieron líneas celulares de cáncer humano y células de leucemia linfocítica crónica (CLL) primaria, lo que condujo a la apoptosis al inhibir las enzimas CDK .
- Los derivados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[4,3-a]pirimidina mostraron una citotoxicidad superior contra las células de cáncer de mama (MCF-7) y cáncer de colon (HCT-116) .
Modulación de las Bombas de Eflujo ABC
Se encontró que el compuesto 4-amino-tienopirimidina (Figura 1) actúa como un modulador de las bombas de eflujo ABC .
Efectos Antitumorales
La piritrexina, un compuesto relacionado, exhibió buenos efectos antitumorales en el carcinosarcoma en ratas .
Actividad Antimicrobiana
Aunque no se ha estudiado directamente para este compuesto, los derivados de pirimidina han mostrado propiedades antimicrobianas. La investigación futura podría evaluar su eficacia contra patógenos específicos.
En resumen, el 2-(Benciltio)-7-metil-4-oxo-5-(piridin-4-il)-3,4,5,8-tetrahidropirid[2,3-d]pirimidin-6-carboxilato de metilo es prometedor en diversos campos, desde la neuroprotección hasta las aplicaciones anticancerígenas. Los investigadores continúan explorando sus propiedades multifacéticas, lo que lo convierte en un compuesto intrigante para futuras investigaciones. 🌟
!Figure 1 Figura 1: Estructura de la 4-amino-tienopirimidina (QB13)
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been shown to have a wide range of targets, including various enzymes and receptors. For example, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on the specific compound and its target. For instance, CDK2 inhibitors work by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For example, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . Some pyrimidine derivatives also have anti-inflammatory properties, potentially through inhibition of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Result of Action
The result of a compound’s action can depend on its specific targets and mode of action. For example, CDK2 inhibitors can lead to cell cycle arrest and apoptosis in cancer cells . Anti-inflammatory pyrimidine derivatives can reduce inflammation and potentially provide neuroprotection .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate leads to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function.
Cellular Effects
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . Furthermore, Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate interacts with DNA and RNA, causing structural changes that affect their function . These interactions contribute to the compound’s anticancer and antiviral activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and RNA . It can also be found in the cytoplasm, where it affects various signaling pathways and cellular processes . The subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-8-10-23-11-9-15)18-19(24-13)25-22(26-20(18)27)30-12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUZQQWDGFRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=NC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
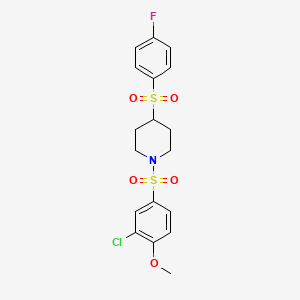
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)
![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)

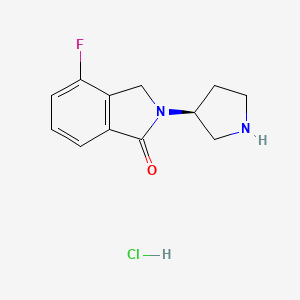
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)


![3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2533253.png)
![4-Ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2533254.png)
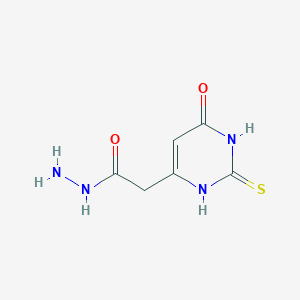
![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)
